molecular formula C18H25N5OS B10994909 6-(pyrimidin-2-ylamino)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)hexanamide

6-(pyrimidin-2-ylamino)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)hexanamide

Cat. No.: B10994909
M. Wt: 359.5 g/mol
InChI Key: OLSBLJSRRPAXSQ-UHFFFAOYSA-N
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Description

    6-(pyrimidin-2-ylamino)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)hexanamide: is a complex organic compound with a unique structure.

  • It contains a pyrimidine moiety (pyrimidin-2-ylamino) and a cycloheptathiadiazole ring system (5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl).
  • The compound’s name reflects its specific arrangement of functional groups.
  • Properties

    Molecular Formula

    C18H25N5OS

    Molecular Weight

    359.5 g/mol

    IUPAC Name

    6-(pyrimidin-2-ylamino)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)hexanamide

    InChI

    InChI=1S/C18H25N5OS/c24-16(10-5-2-6-11-19-17-20-12-7-13-21-17)23-18-22-14-8-3-1-4-9-15(14)25-18/h7,12-13H,1-6,8-11H2,(H,19,20,21)(H,22,23,24)

    InChI Key

    OLSBLJSRRPAXSQ-UHFFFAOYSA-N

    Canonical SMILES

    C1CCC2=C(CC1)SC(=N2)NC(=O)CCCCCNC3=NC=CC=N3

    Origin of Product

    United States

    Preparation Methods

      Synthetic Routes: While specific synthetic routes for this compound may vary, researchers typically employ multistep organic synthesis.

      Reaction Conditions: These involve coupling reactions, cyclizations, and functional group manipulations.

      Industrial Production: Unfortunately, detailed industrial production methods are scarce due to the compound’s complexity.

  • Chemical Reactions Analysis

      Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: These depend on the specific reaction type. For example

      Major Products: These depend on the reaction type and starting materials.

  • Scientific Research Applications

      Biology: Investigating its interactions with biomolecules (e.g., enzymes, receptors).

      Medicine: Assessing its pharmacological properties and potential therapeutic uses.

      Industry: Exploring applications in materials science or catalysis.

  • Mechanism of Action

    • The compound likely interacts with specific molecular targets (e.g., enzymes, receptors).
    • Its effects may involve modulating biochemical pathways (e.g., signal transduction, metabolic processes).
  • Comparison with Similar Compounds

      Uniqueness: Highlight its distinctive features (e.g., novel structural elements).

      Similar Compounds: While I don’t have specific names, explore related pyrimidine-based compounds.

    Remember that this compound’s detailed information might be limited due to its complexity and specialized research

    Biological Activity

    6-(Pyrimidin-2-ylamino)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)hexanamide is a complex organic compound notable for its unique structural features that combine a pyrimidine moiety with a cycloheptathiazole unit. This compound's intricate architecture suggests potential biological activities that merit thorough investigation. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

    Structural Characteristics

    The compound features:

    • Pyrimidine Ring : Known for its role in nucleic acids and various biochemical pathways.
    • Cycloheptathiazole Unit : Often associated with antimicrobial and antifungal properties.
    • Hexanamide Chain : Links the two heterocyclic structures, potentially influencing the compound's reactivity and biological interactions.

    Biological Activity Overview

    Preliminary studies indicate that 6-(pyrimidin-2-ylamino)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)hexanamide may exhibit several biological activities:

    • Antimicrobial Properties : The thiazole component is frequently linked to antimicrobial effects.
    • Anticancer Potential : The pyrimidine structure is often involved in cancer-related pathways.
    • Neuroprotective Effects : Some derivatives of similar structures have shown promise in neuroprotection.

    The mechanisms underlying the biological activity of this compound are still being elucidated. However, potential interactions include:

    • Inhibition of specific enzymes involved in nucleic acid synthesis.
    • Modulation of signaling pathways related to cell proliferation and apoptosis.

    Table 1: Summary of Biological Activities and Mechanisms

    Activity TypeMechanism of ActionReference
    AntimicrobialInhibition of bacterial growth via cell wall synthesis disruption
    AnticancerInduction of apoptosis in cancer cells through caspase activation
    NeuroprotectiveReduction of oxidative stress in neuronal cells

    Case Study 1: Antimicrobial Activity

    In a study examining the antimicrobial properties of related compounds, it was found that derivatives containing thiazole rings exhibited significant activity against Gram-positive and Gram-negative bacteria. The presence of the pyrimidine ring may enhance this effect by facilitating interaction with bacterial nucleic acids.

    Case Study 2: Anticancer Potential

    Research into pyrimidine-based compounds has demonstrated their ability to inhibit tumor growth in various cancer cell lines. Specifically, compounds similar to 6-(pyrimidin-2-ylamino)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)hexanamide were shown to induce apoptosis in breast cancer cells by activating intrinsic apoptotic pathways.

    Synthesis and Derivative Development

    The synthesis of 6-(pyrimidin-2-ylamino)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)hexanamide can be approached through various methods, including:

    • Condensation Reactions : Combining pyrimidine derivatives with cycloheptathiazole precursors.
    • Functional Group Modifications : Altering the hexanamide chain to enhance biological activity or selectivity.

    Future Directions

    Further research is necessary to fully characterize the biological activity and therapeutic potential of this compound. Key areas for future investigation include:

    • Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) properties.
    • Toxicology Studies : Evaluating safety profiles for potential clinical applications.
    • Mechanistic Studies : Elucidating specific molecular targets and pathways involved in its biological effects.

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